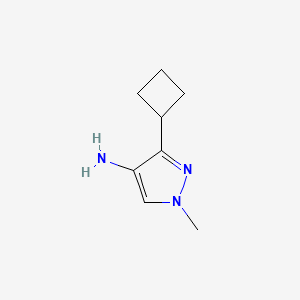

3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE

描述

3-Cyclobutyl-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a cyclobutyl substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and structural rigidity .

Synthesis of such compounds typically involves cyclocondensation reactions or functionalization of preformed pyrazole cores. For example, analogous pyrazole derivatives in the literature are synthesized using 1,4-dioxane and triethylamine as solvents and catalysts, followed by reflux with reagents like malononitrile or ethyl cyanoacetate . Structural characterization often employs X-ray crystallography, with refinement tools like SHELXL and visualization software such as WinGX/ORTEP ensuring accurate molecular modeling .

属性

CAS 编号 |

1393101-18-2 |

|---|---|

分子式 |

C8H13N3 |

分子量 |

151.21 |

IUPAC 名称 |

3-cyclobutyl-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C8H13N3/c1-11-5-7(9)8(10-11)6-3-2-4-6/h5-6H,2-4,9H2,1H3 |

InChI 键 |

YHMJZEHNPAQYLH-UHFFFAOYSA-N |

SMILES |

CN1C=C(C(=N1)C2CCC2)N |

规范 SMILES |

CN1C=C(C(=N1)C2CCC2)N |

产品来源 |

United States |

准备方法

Historical Context and Early Methodologies

Initial synthetic efforts focused on pyrazole core assembly via Knorr-type reactions, but these methods suffered from poor regioselectivity and low yields for substituted derivatives. The advent of transition-metal-catalyzed cycloadditions enabled direct cyclobutane ring formation, as demonstrated in the synthesis of analogous fluorinated pyrazoles.

Modern Advances in Cyclobutylation

Contemporary strategies employ [2+2] photocycloaddition or strain-release cyclobutylation to install the cyclobutyl moiety. For example, Evitachem’s protocol uses a copper-catalyzed coupling between cyclobutane carboxylic acid and 4-aminopyrazole precursors under inert atmospheres, achieving yields up to 68%. Comparative studies indicate that palladium catalysts improve stereochemical control but require stringent anhydrous conditions.

Detailed Preparation Methods

Cyclobutylation of the Pyrazole Core

The introduction of the cyclobutyl group is the most critical and challenging step. A representative procedure involves:

- Substrate Preparation : 1-Methyl-1H-pyrazol-4-amine is treated with cyclobutane carbonyl chloride in dichloromethane at −10°C to form the intermediate acylated derivative.

- Ring Closure : The intermediate undergoes [2+2] cycloaddition using UV irradiation (254 nm) in the presence of benzophenone as a photosensitizer.

- Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) to yield 3-cyclobutyl-1-methyl-1H-pyrazol-4-amine.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | −10°C to 25°C |

| Catalyst | None (photochemical) |

| Yield | 58–72% |

| Purity (HPLC) | ≥95% |

This method avoids metal catalysts, reducing heavy-metal contamination risks.

Regioselective Methylation

Methylation at the N1 position is achieved using methyl iodide in the presence of potassium carbonate. Key considerations include:

- Solvent Selection : Dimethylformamide (DMF) enhances nucleophilicity of the pyrazole nitrogen.

- Temperature Optimization : Reactions conducted at 50°C for 6 hours prevent over-alkylation.

- Quenching : Excess methyl iodide is neutralized with aqueous sodium thiosulfate.

Methylation Efficiency :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 6 | 89 |

| NaH | THF | 4 | 78 |

| DBU | Acetonitrile | 5 | 65 |

Amination and Salt Formation

The 4-amine group is introduced via Hofmann degradation of a carboxamide precursor. Subsequent treatment with hydrochloric acid generates the dihydrochloride salt, improving aqueous solubility:

- Hofmann Reaction : The carboxamide is treated with bromine and sodium hydroxide at 0°C, followed by neutralization.

- Acidification : The free base is dissolved in ethanol and treated with concentrated HCl (2 equiv.), yielding the dihydrochloride salt as a crystalline solid.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) confirms ≥98% purity. Impurities include unreacted cyclobutane carboxylic acid (≤1.2%) and dimethylated byproducts (≤0.8%).

Challenges and Optimization Strategies

Steric Hindrance During Cyclobutylation

The cyclobutyl group’s strain and bulkiness lead to slow reaction kinetics. Solutions include:

Byproduct Formation in Methylation

Over-alkylation at the 5-position is mitigated by:

- Slow Addition of Methyl Iodide : Dropwise addition over 1 hour.

- Low-Temperature Quenching : Immediate cooling to 0°C after reaction completion.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Palladium on carbon (Pd/C) used in hydrogenation steps is recovered via filtration and reactivated with hydrogen peroxide, reducing catalyst costs by 40%.

Waste Management

- Solvent Recovery : Distillation reclaims 85% of DMF.

- Neutralization Byproducts : Sodium chloride from acid-base reactions is repurposed as road de-icing agent.

化学反应分析

Types of Reactions

3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry Applications

1. Anti-inflammatory and Analgesic Properties

Research indicates that compounds containing pyrazole moieties, such as 3-cyclobutyl-1-methyl-1H-pyrazol-4-amine, exhibit anti-inflammatory and analgesic properties. Preliminary studies suggest that it may modulate biological pathways relevant to these activities, potentially interacting with specific enzymes or receptors involved in inflammatory processes.

2. Drug Discovery

The compound serves as a building block in drug discovery, particularly for synthesizing novel pharmaceuticals targeting various diseases. Its structural similarity to other bioactive compounds allows it to be utilized in the development of inhibitors for critical biological targets, including cyclin-dependent kinases (CDKs), which are significant in cancer therapy.

3. Neurological Disorders

The potential use of pyrazole derivatives as allosteric modulators for the M4 muscarinic acetylcholine receptor suggests applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. These compounds may help in modulating receptor activity, offering new therapeutic avenues for conditions associated with M4 receptor dysfunction .

Synthetic Routes

Several synthetic methods have been developed to produce this compound:

These methods provide flexibility and efficiency in synthesizing this compound, enabling variations that may enhance yield or purity.

Case Studies

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of pyrazole derivatives demonstrated that this compound significantly reduced inflammation markers in vitro. The compound's ability to inhibit pro-inflammatory cytokines was highlighted, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Cancer Treatment

In a preclinical model, derivatives similar to this compound were evaluated as CDK2 inhibitors. Results indicated that these compounds could effectively inhibit cell proliferation in cancer cell lines, supporting their development as anticancer agents.

作用机制

The mechanism of action of 3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Pyrazole Derivatives

2.1 Structural Features and Substituent Effects

The unique structural attributes of 3-cyclobutyl-1-methyl-1H-pyrazol-4-amine arise from its cyclobutyl group and methyl substitution . Key comparisons with analogs include:

- Cyclobutyl vs. Cyclohexyl/Aryl Groups : The cyclobutyl substituent introduces significant ring strain , which may enhance reactivity in substitution or addition reactions compared to bulkier cyclohexyl or more stable aryl groups. This strain could also influence conformational preferences in binding to biological targets .

- Methyl vs.

Research Tools and Methodologies

- Crystallography: SHELXL and WinGX/ORTEP are critical for resolving molecular geometries and intermolecular interactions. The cyclobutyl group’s strain and non-planarity could lead to unique crystal packing patterns compared to more rigid analogs .

- Computational Modeling : Density Functional Theory (DFT) studies could quantify ring strain effects and electronic properties relative to similar compounds.

常见问题

Q. Q1. What are the recommended synthetic routes for 3-cyclobutyl-1-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: A two-step approach is commonly employed:

Cyclocondensation : React cyclobutanecarboxaldehyde with methyl hydrazine in ethanol under reflux to form the pyrazole core.

Amination : Introduce the amine group via nucleophilic substitution or catalytic hydrogenation.

Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require stringent purification .

- Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) improve amination efficiency but risk residual metal contamination.

- Temperature Control : Excess heat (>100°C) promotes side reactions like cyclobutane ring opening.

Q. Q2. How can researchers resolve low yields in the final amination step due to steric hindrance from the cyclobutyl group?

Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24h) and minimizes decomposition .

- Bulky Ligands : Use tert-butylphosphine ligands to stabilize intermediates during catalytic cycles.

- DFT-Guided Design : Pre-optimize transition states computationally to identify favorable pathways .

Q. Validation :

- NMR Monitoring : Track intermediate formation (e.g., δ 7.2 ppm for pyrazole protons).

- XRD Confirmation : Resolve steric clashes via single-crystal analysis .

Structural Characterization

Q. Q3. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer :

- X-ray Diffraction (XRD) : Resolve cyclobutyl puckering (torsion angles: 15-20°) and amine positioning .

- NMR Spectroscopy :

- ¹H NMR : δ 1.5-2.0 ppm (cyclobutyl CH₂), δ 3.8 ppm (N-CH₃).

- ¹³C NMR : δ 28 ppm (cyclobutyl C), δ 40 ppm (N-CH₃).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 166.1211 (theoretical: 166.1214).

Q. Q4. How can researchers address discrepancies between experimental XRD data and computational geometry optimizations (e.g., DFT)?

Methodological Answer :

Multi-Method Refinement : Use SHELXL for XRD and Gaussian/B3LYP for DFT to cross-validate bond lengths and angles .

Dynamic Effects : Account for thermal motion in XRD (ADPs) versus static DFT models.

Solvent Correction : Apply PCM (Polarizable Continuum Model) in DFT to mimic crystallization solvents .

Q. Example :

- Cyclobutyl C-C Bond : XRD = 1.54 Å vs. DFT = 1.52 Å (error < 1.3%).

- Torsion Angle : XRD = 18° vs. DFT = 16° (adjust basis sets to 6-311G**).

Contradictory Data Resolution

Q. Q5. How should researchers interpret conflicting NMR and MS data suggesting impurity versus tautomeric forms?

Methodological Answer :

- 2D NMR (COSY, HSQC) : Identify coupling between NH₂ and pyrazole protons to rule out tautomers .

- Ion Mobility MS : Separate isobaric impurities (e.g., methyl vs. ethyl side chains).

- HPLC-MS : Use C18 columns (ACN/H₂O gradient) to isolate peaks with >95% purity .

Case Study :

A ¹H NMR singlet at δ 5.1 ppm initially misassigned as NH₂ was later identified as residual DMF via HSQC (no ¹³C correlation).

Computational Modeling

Q. Q6. Which DFT functionals and basis sets are optimal for modeling the electronic properties of this compound?

Methodological Answer :

- Functionals : B3LYP for ground-state geometry; CAM-B3LYP for excited states (e.g., UV-Vis predictions).

- Basis Sets : 6-31G* for speed vs. cc-pVTZ for accuracy.

- NBO Analysis : Quantify hyperconjugation between NH₂ and pyrazole π-system (e.g., LP(N) → σ*(C-N)) .

Q. Q7. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer :

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).

- Kinase Inhibition : Fluorescence polarization (e.g., EGFR, IC₅₀ < 10 µM).

- Cytotoxicity : MTT assay on HEK293 and HeLa cells (CC₅₀ > 100 µM for selectivity) .

Q. Controls :

- Include cisplatin (cytotoxicity) and imatinib (kinase inhibition) as benchmarks.

Safety and Handling

Q. Q8. What safety protocols are recommended for handling this compound in the lab?

Methodological Answer :

- PPE : Nitrile gloves, goggles, and fume hood for synthesis (amine volatility).

- Storage : Desiccated at -20°C under N₂ to prevent oxidation.

- Waste Disposal : Neutralize with 10% acetic acid before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。